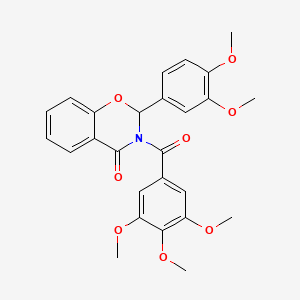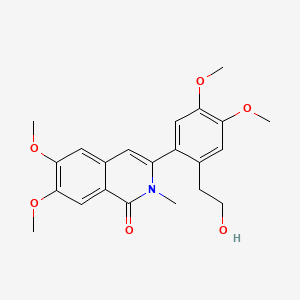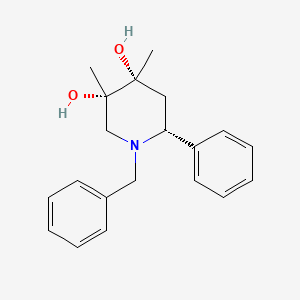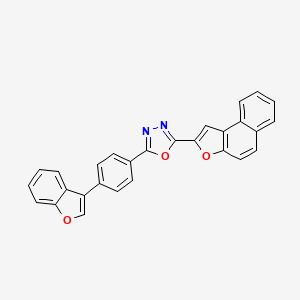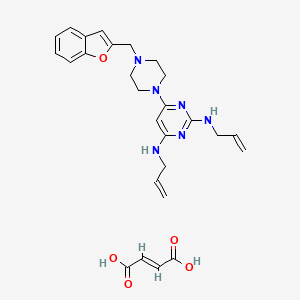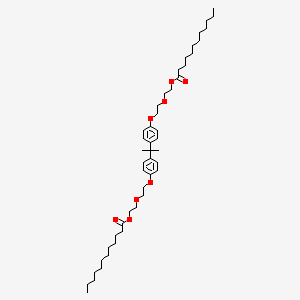
Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester: is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester typically involves multiple steps. One common method includes the esterification of dodecanoic acid with a bisphenol derivative, followed by the introduction of ethanediyloxy groups through a series of condensation reactions. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyleneoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, dodecanoic acid derivatives are studied for their potential antimicrobial and antifungal properties. The presence of long-chain fatty acids contributes to their biological activity.
Medicine: In medicine, the compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its structural properties contribute to the mechanical strength and thermal stability of these materials.
Mechanism of Action
The mechanism of action of dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release dodecanoic acid, which can then interact with cellular membranes, affecting their integrity and function. The phenyleneoxy groups may also participate in binding interactions with proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
- Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy) ester
- Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy) ester
Uniqueness: The presence of additional ethanediyloxy groups in dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester distinguishes it from similar compounds. These groups contribute to its enhanced solubility and reactivity, making it more versatile in various applications.
Properties
CAS No. |
106894-52-4 |
|---|---|
Molecular Formula |
C47H76O8 |
Molecular Weight |
769.1 g/mol |
IUPAC Name |
2-[2-[4-[2-[4-[2-(2-dodecanoyloxyethoxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C47H76O8/c1-5-7-9-11-13-15-17-19-21-23-45(48)54-39-35-50-33-37-52-43-29-25-41(26-30-43)47(3,4)42-27-31-44(32-28-42)53-38-34-51-36-40-55-46(49)24-22-20-18-16-14-12-10-8-6-2/h25-32H,5-24,33-40H2,1-4H3 |
InChI Key |
RBVFLLRHOSVNTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOCCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


